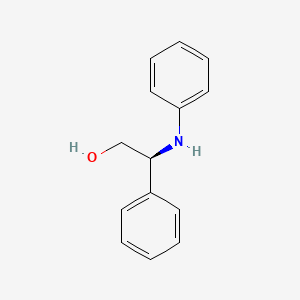

(S)-2-Phenyl-2-phenylamino-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Phenyl-2-phenylamino-ethanol, also known as (S)-phenylethylamine, is an organic compound that has a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of drugs and other compounds, and has been the subject of various scientific studies.

Scientific Research Applications

Controlled Release of Bioactives : A study by Zarandona et al. (2020) developed chitosan films containing 2-phenyl ethanol for controlled release applications. This work highlights the potential of incorporating 2-phenyl ethanol in materials for sustained release of bioactive compounds (Zarandona et al., 2020).

Selective Hydrogenation in Chemical Synthesis : Yadav and Lawate (2011) explored the selective hydrogenation of styrene oxide to 2-phenyl ethanol using a bimetallic catalyst. This process demonstrates the application of 2-phenyl ethanol in the synthesis of chemicals used in fragrances and cleaning products (Yadav & Lawate, 2011).

Synthesis of Chemical Intermediates : Akimova et al. (2004) reported the synthesis of (Z)-1,4-Diphenyl-2-phenylamino-2-butene-1,4-dione, a chemical intermediate, from 1-phenyl-2-(phenylamino)ethanone. This study provides insights into the synthetic pathways involving 2-phenylamino-ethanol derivatives (Akimova et al., 2004).

Electrogenerated Chemiluminescence : Parveen et al. (2013) investigated the electrogenerated chemiluminescence (ECL) of Ru(phen)3(2+)/2-(dibutylamino)ethanol, highlighting the potential of 2-phenyl ethanol derivatives in ECL applications (Parveen et al., 2013).

Antibacterial Activities of Derivatives : Mohammadi et al. (2013) synthesized novel 2-aryl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one derivatives with demonstrated antibacterial activities, suggesting pharmaceutical applications of 2-phenylamino-ethanol derivatives (Mohammadi et al., 2013).

Inhibition of DNA Synthesis : Zahn et al. (1966) found that 2-phenyl-ethanol and its derivatives can inhibit the in vitro synthesis of DNA, indicating potential applications in molecular biology and medicine (Zahn et al., 1966).

Microencapsulation for Stability : Qiu et al. (2019) studied the microencapsulation of 2-phenyl ethanol using carbohydrate polymers, which can be relevant for enhancing the stability and controlled release of volatile compounds (Qiu et al., 2019).

Extraction from Aqueous Solutions : Reis et al. (2006) explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating the importance of 2-phenyl ethanol derivatives in separation processes (Reis et al., 2006).

properties

IUPAC Name |

(2S)-2-anilino-2-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXTSZZPUQJNB-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928941 |

Source

|

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135285-98-2 |

Source

|

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)

![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)

![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)